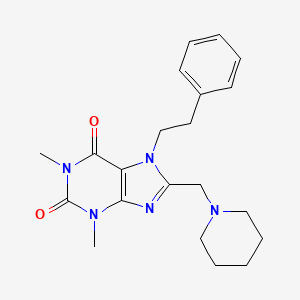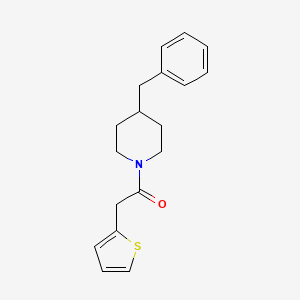
1,3-dimethyl-7-(2-phenylethyl)-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to the compound involves chemical diversification of the purine-2,6-dione core by introducing hydrophobic substituents or elongating the linker length between arylpiperazine and the purine core. This process has allowed the selection of potent ligands displaying anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013). Another approach involves the synthesis of 6-purineselenyl derivatives and thiadiazolyl derivatives, highlighting the versatility in modifying the purine-2,6-dione skeleton to produce novel compounds with varying biological activities (Gobouri, 2020).
Molecular Structure Analysis
The crystal structure of a related compound, "4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione," provides insight into the molecular conformation, highlighting the orientation of the piperidine ring with respect to phenyl and phenylamine moieties and the presence of inter- and intramolecular hydrogen interactions (Rajnikant et al., 2010).
Chemical Reactions and Properties
Derivatives of the compound exhibit significant interactions with serotonin and dopamine receptors, suggesting a complex pharmacological profile that includes partial agonistic activity at the D2 receptor and antagonistic activity at the 5-HT2A receptor. These interactions have been explored through molecular modeling and in vitro competition binding experiments, indicating the compound's potential for antipsychotic-like properties (Chłoń-Rzepa et al., 2016).
Physical Properties Analysis
The analysis of intermolecular interactions in a xanthine derivative related to the compound reveals an anisotropic distribution of interaction energies, suggesting potential applications in new material design. The crystallization patterns and molecular sheet formations are primarily influenced by hydrogen bonds, highlighting the importance of electrostatic and dispersion energy components in the molecule's stabilization (Shukla et al., 2020).
Chemical Properties Analysis
The antiinflammatory activity of a series of substituted analogues based on the pyrimidopurinedione ring system, similar to the compound of interest, shows the therapeutic potential of these derivatives in models of chronic inflammation, with some exhibiting comparable potency to naproxen. This highlights the compound's cyclooxygenase inhibitory activity and its lack of side effects such as gastric ulcer induction, presenting a favorable therapeutic profile (Kaminski et al., 1989).
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-(2-phenylethyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-23-19-18(20(27)24(2)21(23)28)26(14-11-16-9-5-3-6-10-16)17(22-19)15-25-12-7-4-8-13-25/h3,5-6,9-10H,4,7-8,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIRCRMAURTFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(2-phenylethyl)-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5530102.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5530114.png)

![3-({methyl[3-(methylthio)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5530126.png)

![N-ethyl-2-methyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5530151.png)
![6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5530157.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5530172.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B5530174.png)
![1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5530181.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5530182.png)

![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5530199.png)